G7-18Nate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

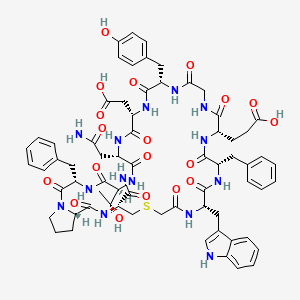

G7-18Nate is a peptide inhibitor specifically designed to target the growth factor receptor-bound protein 7 (Grb7). Grb7 is an adaptor protein involved in the progression of various cancers, including breast and pancreatic cancers. The compound this compound binds to the SH2 domain of Grb7, inhibiting its interaction with phosphorylated tyrosine kinases and thereby disrupting proliferative and migratory signaling pathways .

准备方法

G7-18Nate is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The synthesis involves the sequential addition of amino acids to a resin-bound peptide chain. After the peptide chain is assembled, it undergoes cyclization to form the cyclic structure of this compound. The final product is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

化学反应分析

G7-18Nate primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It specifically binds to the SH2 domain of Grb7 through hydrogen bonds and hydrophobic interactions. The binding affinity is influenced by the presence of specific amino acids in the peptide sequence, such as arginine and leucine .

科学研究应用

G7-18Nate has significant applications in scientific research, particularly in cancer biology. It has been shown to inhibit cell proliferation, motility, and invasion in various cancer cell lines. The compound is used to study the role of Grb7 in cancer progression and to develop potential therapeutic strategies targeting Grb7. Additionally, this compound is employed in structural biology studies to understand the binding interactions between peptides and SH2 domains .

作用机制

The mechanism of action of G7-18Nate involves its binding to the SH2 domain of Grb7. By occupying the phosphotyrosine binding site, this compound prevents Grb7 from interacting with its natural ligands, thereby inhibiting downstream signaling pathways that promote cell proliferation and migration. This disruption of signaling pathways leads to reduced cancer cell growth and invasiveness .

相似化合物的比较

G7-18Nate is unique among peptide inhibitors due to its high specificity for the Grb7 SH2 domain. Similar compounds include other SH2 domain-targeting peptides, such as G7-B7M2-Pen and various bicyclic peptides. this compound remains the most effective peptide inhibitor of Grb7 developed to date, with superior binding affinity and bioactivity .

属性

分子式 |

C67H80N14O19S |

|---|---|

分子量 |

1417.5 g/mol |

IUPAC 名称 |

3-[(3S,6S,9S,12S,15S,21S,24S,27S,33R,36S)-9-(2-amino-2-oxoethyl)-3,24-dibenzyl-33-carbamoyl-12-(carboxymethyl)-6-[(1R)-1-hydroxyethyl]-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,23,26,29,35-undecaoxo-31-thia-1,4,7,10,13,16,19,22,25,28,34-undecazabicyclo[34.3.0]nonatriacontan-21-yl]propanoic acid |

InChI |

InChI=1S/C67H80N14O19S/c1-35(82)57-66(99)78-49(27-37-13-6-3-7-14-37)67(100)81-24-10-17-51(81)65(98)79-50(58(69)91)33-101-34-54(86)73-46(28-39-31-70-42-16-9-8-15-41(39)42)62(95)75-45(25-36-11-4-2-5-12-36)61(94)74-43(22-23-55(87)88)59(92)71-32-53(85)72-44(26-38-18-20-40(83)21-19-38)60(93)77-48(30-56(89)90)63(96)76-47(29-52(68)84)64(97)80-57/h2-9,11-16,18-21,31,35,43-51,57,70,82-83H,10,17,22-30,32-34H2,1H3,(H2,68,84)(H2,69,91)(H,71,92)(H,72,85)(H,73,86)(H,74,94)(H,75,95)(H,76,96)(H,77,93)(H,78,99)(H,79,98)(H,80,97)(H,87,88)(H,89,90)/t35-,43+,44+,45+,46+,47+,48+,49+,50+,51+,57+/m1/s1 |

InChI 键 |

LLCKWEISJGAWKL-NOLDGVLCSA-N |

手性 SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CC(=O)O)CC3=CC=C(C=C3)O)CCC(=O)O)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)CC7=CC=CC=C7)O |

规范 SMILES |

CC(C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)O)CC3=CC=C(C=C3)O)CCC(=O)O)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)CC7=CC=CC=C7)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。